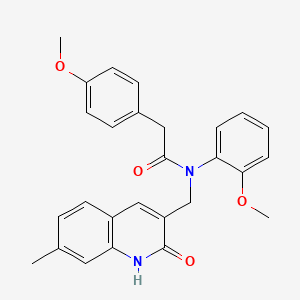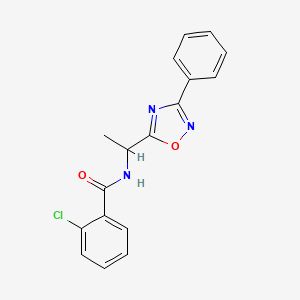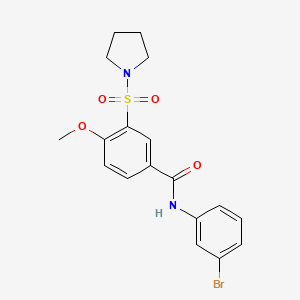
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide, also known as HQMMA, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a derivative of quinoline, a heterocyclic compound that is commonly found in many natural products and synthetic drugs. HQMMA has been synthesized using various methods, and its potential applications in scientific research have been explored.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various disease processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of various microorganisms, including bacteria and viruses. In addition, this compound has been shown to have antioxidant properties, which may help protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide for laboratory experiments is its versatility. It can be synthesized using various methods and can be modified to produce derivatives with different properties. However, one limitation is that this compound can be difficult to synthesize in large quantities, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of this compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various biological pathways.
Métodos De Síntesis
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-hydroxy-3-formylquinoline with m-toluidine in the presence of a reducing agent, such as sodium borohydride. Other methods involve the use of different aldehydes and amines to form the desired product. The synthesis of this compound requires careful attention to reaction conditions, such as temperature, pH, and solvent choice, to achieve high yields and purity.
Aplicaciones Científicas De Investigación
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have antimicrobial, anticancer, and antiviral properties. This compound has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease, due to its ability to inhibit the formation of amyloid-beta plaques in the brain.
Propiedades
IUPAC Name |
2-methoxy-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-6-5-8-17(10-14)22(19(23)13-25-2)12-16-11-15-7-3-4-9-18(15)21-20(16)24/h3-11H,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVLREJJMZLVQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

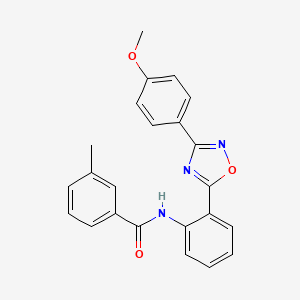
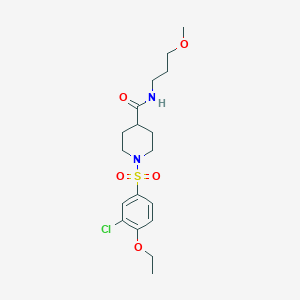

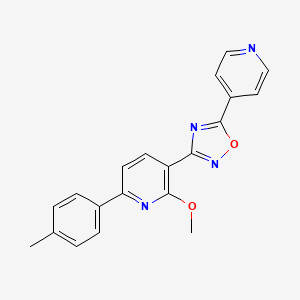

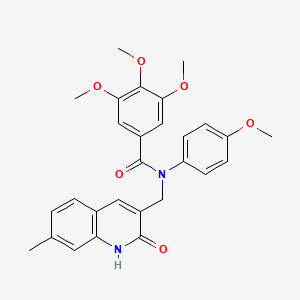
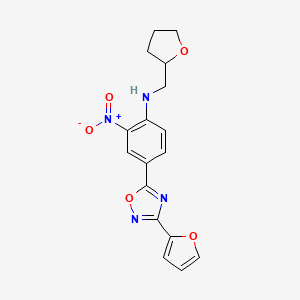
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696593.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7696601.png)
